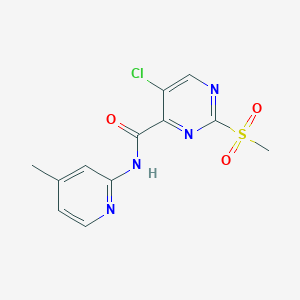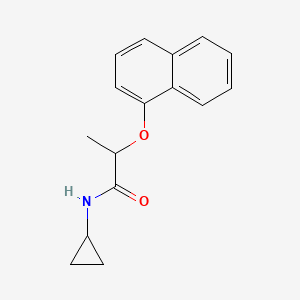
5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide
Übersicht
Beschreibung
5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a protein that plays a critical role in cell division and is often overexpressed in cancer cells. MLN8054 has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent in cancer treatment.
Wirkmechanismus
5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide targets the Aurora A kinase, which is a protein that plays a critical role in cell division. Aurora A kinase is overexpressed in cancer cells and is associated with tumor growth and progression. 5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide inhibits the activity of Aurora A kinase, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide inhibits the phosphorylation of histone H3, which is a marker of mitotic progression. 5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide also induces the formation of abnormal mitotic spindles, which leads to cell cycle arrest and apoptosis. In vivo studies have shown that 5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide inhibits tumor growth and prolongs survival in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of Aurora A kinase, which makes it a valuable tool for studying the role of Aurora A kinase in cancer biology. 5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide has also been shown to have low toxicity in animal models, which makes it a good candidate for further development as a therapeutic agent. However, 5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. 5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide. One direction is to further study the mechanism of action of 5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide and its effects on other proteins in the cell cycle pathway. Another direction is to investigate the potential of 5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide as a therapeutic agent in combination with other drugs or therapies. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide in animal models of cancer. Overall, 5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for cancer treatment.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 5-chloro-N-(4-methyl-2-pyridinyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide inhibits tumor growth and prolongs survival in animal models of cancer.
Eigenschaften
IUPAC Name |
5-chloro-N-(4-methylpyridin-2-yl)-2-methylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c1-7-3-4-14-9(5-7)16-11(18)10-8(13)6-15-12(17-10)21(2,19)20/h3-6H,1-2H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURSSYDTLMMDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline](/img/structure/B4724016.png)
![N,N'-[methylenebis(2-chloro-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4724025.png)
![N~1~-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724029.png)
![4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4724038.png)
![3-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4724046.png)
![1-[(4-bromo-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4724048.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4724054.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B4724064.png)
![tert-butyl 4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4724076.png)

![2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4724088.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724093.png)
acetate](/img/structure/B4724101.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B4724109.png)